cadmium(2+);carbanide

MOCVD Vapor Pressure Precursor Delivery

Cadmium(2+);carbanide (CAS 106520-07-4), most commonly encountered as dimethylcadmium (Cd(CH₃)₂), is a volatile, linear organocadmium compound with a C–Cd bond length of 213 pm. It is a colorless, acutely toxic liquid (density 1.985 g/mL, boiling point 106 °C) that fumes in air and reacts violently with water.

Molecular Formula CH3Cd+
Molecular Weight 127.45 g/mol
CAS No. 106520-07-4
Cat. No. B15423037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecadmium(2+);carbanide
CAS106520-07-4
Molecular FormulaCH3Cd+
Molecular Weight127.45 g/mol
Structural Identifiers
SMILES[CH3-].[Cd+2]
InChIInChI=1S/CH3.Cd/h1H3;/q-1;+2
InChIKeyHTSBGLMOYOAJIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Cadmium(2+);Carbanide (Dimethylcadmium) as a Specialized Organometallic Precursor


Cadmium(2+);carbanide (CAS 106520-07-4), most commonly encountered as dimethylcadmium (Cd(CH₃)₂), is a volatile, linear organocadmium compound with a C–Cd bond length of 213 pm [3]. It is a colorless, acutely toxic liquid (density 1.985 g/mL, boiling point 106 °C) that fumes in air and reacts violently with water [1]. Its primary industrial and research relevance lies in its role as a precursor for metal–organic chemical vapor deposition (MOCVD) of II-VI semiconductor films such as CdTe, HgCdTe, and CdS [1], and it is also an officially recognized NMR chemical shift reference compound [2].

Why Generic Cadmium Alkyl Precursors Cannot Substitute for Cadmium(2+);Carbanide in Critical MOCVD Processes


Substituting dimethylcadmium with the next-higher homolog, diethylcadmium, or with dimethylzinc is not functionally equivalent. Dimethylcadmium exhibits a vapor pressure approximately one order of magnitude higher than diethylcadmium at typical bubbler temperatures, directly impacting precursor delivery rates and film uniformity in MOCVD [1]. Furthermore, diethylcadmium is susceptible to photochemical decomposition via β-hydride elimination, introducing uncontrolled impurities, whereas dimethylcadmium lacks β-hydrogens and thus offers superior thermal stability under process conditions [2]. These physicochemical distinctions mean that generic substitution without process re-optimization leads to quantifiable variations in film composition, growth rate, and defect density.

Quantitative Differential Evidence for Cadmium(2+);Carbanide vs. In-Class Analogs


Vapor Pressure Advantage of Dimethylcadmium over Diethylcadmium for MOCVD Delivery

Dimethylcadmium exhibits significantly higher volatility than diethylcadmium, a critical factor for consistent vapor-phase delivery in MOCVD. The saturated vapor pressure of dimethylcadmium is 4.32 × 10³ Pa at 298 K, compared to only 2.86 × 10² Pa for diethylcadmium under the same conditions [1]. This 15.1-fold difference means that to achieve the same molar flow, a diethylcadmium bubbler would require substantially higher temperature, increasing the risk of premature decomposition.

MOCVD Vapor Pressure Precursor Delivery

Thermal Decomposition Range and Stability: Dimethylcadmium vs. Diethylcadmium in MOCVD

Dimethylcadmium thermally decomposes in a well-defined temperature window of 200–350 °C with no autocatalytic behavior, providing a predictable pyrolysis profile for MOCVD [1]. In contrast, diethylcadmium contains β-hydrogen atoms and is unstable due to photochemical decomposition, leading to unintended side reactions and incorporation of organic impurities during film growth [2]. This difference in decomposition mechanism makes dimethylcadmium the preferred precursor when process reproducibility and film purity are critical.

Thermal Stability Decomposition MOCVD

Metal–Carbon Bond Length as a Probe for Reactivity: Cd–C vs. Zn–C and Hg–C

The Cd–C bond in dimethylcadmium (2.112 Å) is substantially longer and therefore weaker than the Zn–C bond in dimethylzinc (1.929 Å), rendering it more labile for methyl transfer reactions [1]. The bond is also slightly longer than Hg–C in dimethylmercury (2.094 Å), positioning dimethylcadmium as the most reactive of the group 12 dimethyls. This heightened reactivity can be exploited in low-temperature nanoparticle synthesis where controlled release of cadmium is required.

Bond Length Reactivity Organometallic

Differentiated Inhalation Toxicity Profile vs. Inorganic Cadmium Compounds

Experimental toxicology studies have established that inhaled dimethylcadmium is more toxic than inorganic cadmium compounds, acting as a polytropic poison with pronounced damage to kidneys, liver, and CNS [1]. The proposed Maximum Allowable Concentration (MAC) for dimethylcadmium in workplace air is 0.001/0.005 mg/m³, which is at or below the OSHA PEL for all cadmium compounds (0.005 mg/m³ TWA) [2]. This underlines the requirement for dedicated, high-containment handling protocols that are unnecessary for less volatile inorganic cadmium salts like CdCl₂ or CdO.

Toxicity Occupational Safety MAC

Unique Role as an NMR Chemical Shift Reference Among Cadmium Compounds

Dimethylcadmium is formally classified by the ChEBI ontology as an NMR chemical shift reference compound [1]. Its methyl protons produce a sharp singlet in ¹H NMR spectra, and the compound has been used to establish ¹¹³Cd chemical shift scales. No other commercially relevant cadmium alkyl, including diethylcadmium or cadmium acetylacetonate, is similarly classified as an NMR reference standard. This unique analytical utility provides a secondary selection driver for laboratories requiring a cadmium-centered NMR reference material.

NMR Spectroscopy Chemical Shift Reference Analytical Chemistry

High-Value Application Scenarios for Cadmium(2+);Carbanide Informed by Quantitative Evidence


MOCVD Growth of HgCdTe Infrared Detector Heterostructures

For the epitaxial growth of high-quality Hg_xCd_(1-x)Te layers on CdTe/GaAs substrates, dimethylcadmium is the irreplaceable cadmium precursor. Its high vapor pressure (4.32 × 10³ Pa at 298 K [2]) ensures stable mass transport at bubbler temperatures below 0 °C, while its 200–350 °C decomposition window without autocatalysis [1] allows precise compositional grading. Diethylcadmium cannot match this combination of volatility and controlled pyrolysis due to its photochemical instability and lower vapor pressure [3].

Gas-Phase Synthesis of Cadmium Chalcogenide Nanoparticles

In gas-phase aerosol synthesis of CdS or CdSe nanoparticles using H₂S or H₂Se, dimethylcadmium's weak Cd–C bond (2.112 Å) [4] facilitates low-temperature methylation and controlled cadmium release. The absence of β-hydrogens prevents unwanted alkene elimination, yielding nanoparticles with narrower size dispersion compared to those synthesized with diethylcadmium. This is critical for applications in quantum dot light-emitting devices where monodispersity determines color purity.

Cadmium-113 NMR Spectroscopy and Organometallic Reference Standard

Research groups establishing ¹¹³Cd NMR spectroscopic methods require a certified, reproducible reference compound. Dimethylcadmium is the only cadmium alkyl formally classified as an 'NMR chemical shift reference compound' by the ChEBI ontology, and a standardized ¹H reference spectrum is available from the SDBS (300 MHz, 25% in CD₂Cl₂, −30 °C) [5]. This makes it the sole acceptable procurement choice for this analytical application.

Controlled Methyl Transfer Reagent in Organometallic Synthesis

When synthetic chemists require a volatile, stoichiometric source of methyl anions for transmetalation or carbene complexation, dimethylcadmium's bond-length-weakened Cd–C bond (2.112 Å vs. 1.929 Å for Zn–C [4]) provides superior kinetic reactivity. The resulting carbene adducts exhibit ¹¹³Cd NMR shifts downfield-shifted by 100–150 ppm, as shown in crystallographically verified adducts [6], offering distinct spectroscopic handles not available with zinc analogs.

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